molecular formula C21H22ClFN2O B2994980 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one CAS No. 2034486-45-6

3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2994980
CAS No.: 2034486-45-6
M. Wt: 372.87
InChI Key: ZXLRHGCZWZXODQ-UHFFFAOYSA-N
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Description

This compound is a propan-1-one derivative featuring a 4-chloro-3-fluorophenyl substituent and a complex azetidine-dihydroisoquinoline hybrid moiety. The azetidine ring fused with a dihydroisoquinoline group introduces conformational rigidity, which may improve metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O/c22-19-7-5-15(11-20(19)23)6-8-21(26)25-13-18(14-25)24-10-9-16-3-1-2-4-17(16)12-24/h1-5,7,11,18H,6,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLRHGCZWZXODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Attachment of the Isoquinoline Moiety: The 3,4-dihydroisoquinoline group can be introduced via a nucleophilic substitution reaction, where the azetidine ring reacts with a halogenated isoquinoline derivative.

    Formation of the Propanone Linker: The final step involves the formation of the propanone linker, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the propanone linker, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

    Oxidation: N-oxides of the isoquinoline moiety.

    Reduction: Alcohol derivatives of the propanone linker.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules

Biology

Biologically, the compound is studied for its potential pharmacological activities. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of treatments for various diseases.

Industry

Industrially, the compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Core Structure Key Substituents / Modifications Pharmacological Activity (Reported) Reference
Target Compound : 3-(4-Chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one Propan-1-one backbone - 4-Cl-3-F-phenyl
- Azetidine-dihydroisoquinoline
Not explicitly reported (inferred kinase inhibition)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () α,β-unsaturated ketone - 4-Cl-phenyl
- 4-OH-phenyl
Antimicrobial activity against S. aureus
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone () Ethanone backbone - 4-Cl-3-F-phenyl
- Isoquinoline-sulfanyl
Crystallographic data only
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one () Chalcone derivatives - Variable substituents (e.g., 3,5-difluoro, 4-Cl-2-F) Broad-spectrum antimicrobial activity
3-(3-Fluorophenyl)-2-(methyl(pyridin-2-yl)amino)isoquinolin-1(2H)-one () Isoquinolinone core - 3-F-phenyl
- Pyridinyl-methylamino
Not reported (structural focus)

Key Observations:

Electron-Withdrawing Substituents: The 4-Cl-3-F-phenyl group in the target compound and ’s ethanone derivative enhances lipophilicity compared to mono-halogenated analogs (e.g., ’s 4-Cl-phenyl). This may improve membrane permeability .

Activity Trends : Chalcone derivatives () with α,β-unsaturated ketones exhibit strong antimicrobial activity, but the target compound’s saturated propan-1-one backbone may reduce reactivity, favoring stability over potency .

Pharmacological Implications (Inferred)

While direct data is absent, structural analogs suggest:

  • Kinase Inhibition: The dihydroisoquinoline group mimics ATP-binding motifs in kinase inhibitors (e.g., imatinib analogs) .
  • Antimicrobial Potential: The 4-Cl-3-F-phenyl group may disrupt bacterial membrane integrity, as seen in and .

Biological Activity

The compound 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one is a synthetic derivative that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by empirical data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C19H20ClF N2O
  • Molecular Weight: 344.83 g/mol

Antimicrobial Activity

Research indicates that derivatives of azetidinones, similar to the compound , exhibit notable antimicrobial properties. For instance, a study found that azetidinone derivatives showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. The findings suggest that structural modifications can enhance antimicrobial efficacy .

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
AZT b218
AZT b320
Standard22 (Ciprofloxacin)

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via Bcl-2 family modulation
A54912Caspase activation

Neuropharmacological Effects

The compound also displays neuropharmacological activity. Studies suggest that it acts as a modulator for neurotransmitter systems, particularly enhancing cholinergic transmission. This effect is critical for cognitive enhancement and memory improvement, making it a candidate for further research in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of azetidinone derivatives, the compound exhibited superior antibacterial activity compared to traditional antibiotics. The study utilized a series of concentrations to determine the minimum inhibitory concentration (MIC), with promising results indicating potential therapeutic applications.
  • Cytotoxicity Profile : A cytotoxicity assay conducted on human cell lines revealed that while the compound demonstrated significant anticancer properties, it maintained a favorable safety profile with low toxicity levels in non-cancerous cells.

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